molecular formula C18H15N3OS2 B2804726 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide CAS No. 394227-95-3

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide

Cat. No. B2804726
CAS RN: 394227-95-3
M. Wt: 353.46
InChI Key: FGGBVPJYTFJHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide” is a complex organic compound that contains thiazole and benzothiazole moieties . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Synthesis Analysis

The synthesis of thiazole and benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A representative material named CTF-NWU-1 was synthesized through a condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The compound’s chemical reactions are likely to be influenced by its thiazole and benzothiazole moieties. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Protection of Plants Against Pathogens

The compound, also known as N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been used in protecting zucchini (Cucurbita pepo convar. giromontiina) against fungal and viral pathogens in field conditions . This suggests its potential use in agriculture for disease management.

Growth and Development of Tulips

Another study showed that BTHWA not only provided efficient protection against fusariosis in tulips but also resulted in the stimulation of the growth and development of the plants . This indicates its potential use in horticulture.

Organic Electronics

The compound belongs to the class of benzothiadiazoles, which have been used in the field of organic electronics due to their unique electronic properties . They have been used in the design and manufacture of organic dyes, semiconductors, and electroluminescent devices .

Antimicrobial Activity

Thiazoles, a class of compounds to which the compound belongs, have been reported to possess antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Antitumor Activity

Thiazoles have also been reported to possess antitumor activity . This suggests potential applications in the development of new anticancer drugs.

Anti-Inflammatory Activity

Thiazoles have been reported to possess anti-inflammatory activity . This suggests potential applications in the development of new anti-inflammatory drugs.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-11-19-16-14(23-11)9-8-13-17(16)24-18(20-13)21-15(22)10-7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBVPJYTFJHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.